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Compound of Interest

Compound Name: CHAPS hydrate

Cat. No.: B3336620 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

interference from CHAPS hydrate in protein quantification assays, particularly the Bradford

assay.

Frequently Asked Questions (FAQs)
Q1: What is CHAPS and why is it used in protein research?

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic

(electrically neutral) detergent. It is widely used for solubilizing membrane proteins because it

effectively disrupts lipid bilayers while often preserving the native structure and function of the

protein. Its high critical micelle concentration (CMC) of 6-10 mM also allows for its relatively

easy removal by methods like dialysis.[1]

Q2: How does CHAPS interfere with the Bradford protein assay?

The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins,

which causes a color change that is measured spectrophotometrically.[2][3] Detergents like

CHAPS can interfere with this assay by interacting with the Coomassie dye, leading to a shift in

the dye's absorbance spectrum even in the absence of protein. This can result in an

overestimation of protein concentration.[4] Additionally, high concentrations of detergents can

lead to precipitation when the acidic Bradford reagent is added.[5]
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Q3: What is the maximum concentration of CHAPS compatible with the Bradford assay?

The compatibility of CHAPS with the Bradford assay can vary depending on the specific

formulation of the Bradford reagent. For instance, the Bio-Rad Quick Start™ Bradford Protein

Assay is reported to be compatible with CHAPS concentrations up to 10%.[2] However, it is

always recommended to perform a pilot experiment to determine the tolerance of your specific

assay to the CHAPS concentration in your samples.

Q4: Are there alternative protein quantification assays that are more compatible with CHAPS?

Yes, several other protein assays are known to be more tolerant of detergents like CHAPS. The

Bicinchoninic Acid (BCA) assay is a popular alternative and is generally more compatible with a

wider range of detergents, although it can be susceptible to reducing agents.[5][6] The Lowry

assay is another option, but it is also sensitive to detergents and reducing agents.[7]

Q5: Can I simply dilute my sample to reduce CHAPS interference?

Diluting your sample is a viable strategy if the initial protein concentration is high enough to

remain within the detection range of the assay after dilution.[8] This can reduce the CHAPS

concentration to a non-interfering level. Remember to prepare your protein standards in the

same diluted buffer to ensure accuracy.[5][9]

Troubleshooting Guide
This guide addresses common issues encountered when performing a Bradford assay with

CHAPS-containing samples.
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Problem Possible Cause Solution

High background absorbance

in blank

CHAPS concentration is too

high, causing interference with

the Coomassie dye.

1. Dilute the sample and the

blank with a compatible buffer

to reduce the CHAPS

concentration.[8] 2. Prepare

the blank and standards in the

same buffer (including the

same CHAPS concentration)

as the samples.[5][9] 3.

Remove CHAPS from the

sample using methods like

protein precipitation or dialysis.

Precipitate forms upon adding

Bradford reagent

High concentration of CHAPS

in the sample is causing it to

precipitate in the acidic

Bradford reagent.

1. Dilute the sample to lower

the CHAPS concentration. 2.

Remove CHAPS from the

sample prior to the assay.

Inaccurate or inconsistent

protein concentration readings

1. CHAPS interference is

affecting the assay's accuracy.

2. The standard curve was not

prepared in a buffer matching

the sample's composition.

1. Run two standard curves:

one in a CHAPS-free buffer

and one in the same buffer as

your sample. If the slopes are

different, interference is

occurring.[9] 2. Ensure that the

protein standards are prepared

in the exact same buffer as the

unknown samples, including

the same concentration of

CHAPS.[5][9] 3. Consider

using a detergent-compatible

protein assay like the BCA

assay.[6]

Low absorbance readings

The protein concentration is

below the detection limit of the

assay, possibly due to sample

dilution to reduce CHAPS

concentration.

1. Concentrate the protein

sample after removing

CHAPS. 2. Use a more

sensitive protein quantification

assay.
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Data Presentation
The following table illustrates the potential effect of increasing CHAPS concentration on the

absorbance readings in a standard Bradford assay using Bovine Serum Albumin (BSA) as a

standard. Note that these are representative data and actual results may vary.

BSA Concentration
(µg/mL)

Absorbance at 595
nm (No CHAPS)

Absorbance at 595
nm (0.5% CHAPS)

Absorbance at 595
nm (1% CHAPS)

0 0.050 0.075 0.100

2 0.150 0.180 0.210

4 0.250 0.285 0.320

6 0.350 0.390 0.430

8 0.450 0.495 0.540

10 0.550 0.600 0.650

As shown in the table, the presence of CHAPS can lead to an increase in the baseline

absorbance and a general upward shift in the standard curve, which can lead to an

overestimation of the protein concentration in unknown samples if not properly controlled for.

Experimental Protocols
Standard Bradford Assay Protocol (Microplate Format)
This protocol is a general guideline and should be optimized for your specific needs.[6][10]

Materials:

Bradford Reagent

Bovine Serum Albumin (BSA) standard (2 mg/mL)

Buffer identical to the sample buffer (with or without CHAPS)

96-well microplate
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Microplate reader capable of measuring absorbance at 595 nm

Procedure:

Prepare BSA Standards: Prepare a series of BSA standards by diluting the 2 mg/mL stock in

the same buffer as your samples. A typical concentration range is 0, 2, 4, 6, 8, and 10 µg/mL.

Sample Preparation: Dilute your unknown protein samples in the same buffer to ensure their

concentrations fall within the linear range of the standard curve.

Assay:

Pipette 10 µL of each standard and unknown sample into separate wells of the 96-well

plate. It is recommended to perform each measurement in triplicate.

Add 200 µL of Bradford Reagent to each well.

Mix the contents of the wells thoroughly, avoiding bubbles.

Incubate the plate at room temperature for 5-10 minutes.

Measurement: Measure the absorbance at 595 nm using a microplate reader.

Data Analysis:

Subtract the average absorbance of the blank (0 µg/mL BSA) from the absorbance of all

standards and samples.

Plot the blank-corrected absorbance of the BSA standards versus their known

concentrations to generate a standard curve.

Determine the concentration of the unknown samples by interpolating their absorbance

values on the standard curve.

Protocol for CHAPS Removal by Acetone Precipitation
This protocol is effective for removing detergents like CHAPS and concentrating the protein

sample.[11][12][13]
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Materials:

Ice-cold acetone (-20°C)

Microcentrifuge tubes

Microcentrifuge

Procedure:

Place your protein sample in a microcentrifuge tube.

Add four volumes of ice-cold acetone to the protein sample.

Vortex briefly and incubate at -20°C for 60 minutes.

Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the protein.

Carefully decant the supernatant, which contains the CHAPS.

Allow the protein pellet to air-dry for about 30 minutes. Do not over-dry the pellet as it may

be difficult to redissolve.

Resuspend the protein pellet in a buffer compatible with the Bradford assay.

Protocol for CHAPS Removal by Trichloroacetic Acid
(TCA) Precipitation
TCA precipitation is another effective method for removing interfering substances.[1][14]

Materials:

Trichloroacetic acid (TCA), 100% (w/v) stock solution

Ice-cold acetone

Microcentrifuge tubes

Microcentrifuge
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Procedure:

Add 1 volume of 100% TCA stock solution to 4 volumes of your protein sample in a

microcentrifuge tube.

Incubate the mixture on ice for 10-30 minutes.

Centrifuge at 14,000 rpm for 5-15 minutes to pellet the protein.

Carefully remove the supernatant.

Wash the pellet by adding 200 µL of ice-cold acetone and centrifuging for 5 minutes. Repeat

this wash step twice.

Air-dry the pellet to remove any residual acetone.

Resuspend the pellet in a buffer suitable for the Bradford assay.

Visualizations

Bradford Assay Components

Coomassie Dye (Red form, Amax ~465nm)

Protein-Dye Complex (Blue form, Amax ~595nm)

Binds to

Protein
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Interacts with

Can cause precipitation in acidic reagent

Click to download full resolution via product page

Mechanism of CHAPS interference in the Bradford assay.
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Protein Sample with CHAPS

Is CHAPS concentration > assay tolerance?

Remove CHAPS
(Precipitation or Dialysis)

Yes

Dilute Sample

No (or if dilution is feasible)

Perform Bradford Assay

Quantified Protein

Perform Bradford Assay with CHAPS in Standards

Click to download full resolution via product page

Experimental workflow for protein quantification with CHAPS.
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Inaccurate Bradford Assay Results with CHAPS

High background in blank?

Precipitate formation?

No

Dilute sample/blank or
prepare standards in same buffer

Yes

Inconsistent readings?

No

Dilute sample or remove CHAPS

Yes

Use detergent-compatible assay or
ensure standards match sample buffer

Yes

Accurate Quantification

No

Click to download full resolution via product page

Troubleshooting decision tree for Bradford assays with CHAPS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://qb3.berkeley.edu/facility/pmsl/protocols/tca-precipitation-of-proteins/
https://www.bio-rad.com/sites/default/files/2025-10/Bulletin_6852.pdf
https://www.bio-rad.com/en-us/product/bio-rad-protein-assay?ID=d4d4169a-12e8-4819-8b3e-ccab019c6e13
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/protein/protein-analysis/quantifying-proteins-using-the-bradford-method
https://home.sandiego.edu/~josephprovost/MDH%20Bradford%20Protein%20Assay%2096%20well%20plage%20V1_2022.pdf
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_1069.pdf
https://www.mdpi.com/2076-2615/10/3/448
https://www.mdpi.com/2076-2615/10/3/448
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/4110065A.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011181_Coomassie_Bradford_Protein_Asy_UG.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0049-Acetone-precipitation.pdf
https://mass-spec.chem.tamu.edu/proteomics/protocols/Acetone_precipitation.pdf
https://www.qiagen.com/us/resources/faq/1035
https://www.qiagen.com/us/resources/faq/1035
https://www.scribd.com/doc/53139250/TCA-Precipitation-Protocol
https://www.its.caltech.edu/~bjorker/TCA_ppt_protocol.pdf
https://www.benchchem.com/product/b3336620#chaps-hydrate-interference-with-protein-quantification-assays-like-bradford
https://www.benchchem.com/product/b3336620#chaps-hydrate-interference-with-protein-quantification-assays-like-bradford
https://www.benchchem.com/product/b3336620#chaps-hydrate-interference-with-protein-quantification-assays-like-bradford
https://www.benchchem.com/product/b3336620#chaps-hydrate-interference-with-protein-quantification-assays-like-bradford
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3336620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b3336620?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3336620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

